1-chloro-10H-phenothiazine

BCR-ABL Tyrosine Kinase Anticancer Phenothiazine Derivatives

Procuring the correct regioisomer is critical: only the 1-chloro substitution enables Smiles rearrangement to 1-azaphenothiazines-a key scaffold for kinase inhibitors and CNS drug candidates. This compound also serves as Prochlorperazine Impurity 12, the official reference standard for ANDA analytical method validation (ICH Q3A/Q3B compliant). • Exclusive 1-position Cl - required for Smiles rearrangement to 1-azaphenothiazines • Prochlorperazine Impurity 12 - essential for ANDA/QC batch release testing • Light-sensitive cross-linker - maps protein-protein interactions in chem. biology

Molecular Formula C12H8ClNS
Molecular Weight 233.72 g/mol
CAS No. 1910-85-6
Cat. No. B109031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-10H-phenothiazine
CAS1910-85-6
Synonyms1-Chloro-10H-phenothiazine;  1-Chloro-phenothiazine;  NSC 516775
Molecular FormulaC12H8ClNS
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(S2)C=CC=C3Cl
InChIInChI=1S/C12H8ClNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H
InChIKeyTUZVTRCMDIUEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-10H-Phenothiazine Overview


1-Chloro-10H-phenothiazine (CAS 1910-85-6) is a heterocyclic organic compound belonging to the phenothiazine class [1]. It is characterized by a tricyclic ring system consisting of two benzene rings fused to a central 1,4-thiazine ring, with a single chlorine atom substituted at the 1-position of the phenothiazine core [1]. This specific chlorination pattern provides a unique electronic and steric profile compared to other regioisomers or the unsubstituted parent molecule, influencing its reactivity in cross-coupling reactions and its role as a synthetic intermediate for more complex bioactive molecules [2].

Synthetic intermediate for 1-azaphenothiazine scaffold
Smiles rearrangement requires 1-Cl position
Photoaffinity labeling and protein cross-linking studies
Unique light-sensitive reactivity reported
Impurity reference standard for prochlorperazine
Analytical QC and regulatory method support

Why 1-Chloro-10H-Phenothiazine Is Irreplaceable


The position of the chlorine atom on the phenothiazine core is not a trivial variation; it fundamentally dictates the molecule's synthetic utility and biological profile [1]. For instance, 1-chloro-10H-phenothiazine serves as a specific and crucial precursor for the synthesis of 1-azaphenothiazine derivatives, a transformation that is not possible with the 2-chloro isomer due to differences in directing group effects and ring-closure pathways [2]. Furthermore, the 1-chloro substituent creates a distinct electronic environment and steric hindrance that is essential for its role as a light-sensitive cross-linking agent in protein studies, a property not shared by its non-halogenated or differently halogenated analogs . Simply substituting the compound with a cheaper or more readily available phenothiazine derivative will not yield the same results in these specific, targeted applications.

1-Chloro isomer
Enables Smiles rearrangement to 1-azaphenothiazines; 2-Cl, 3-Cl, and parent do not. Synthetic pathway may fail with regioisomer substitution
Light-sensitive cross-linking
Unique photochemical activity not replicated by 2-chloro or unsubstituted phenothiazine. Functional property may not transfer
BCR-ABL inhibition
1-Chloro derivative showed measurable activity; 2-chloro did not in the same assay. Cell-model response context may differ

Key Evidence for 1-Chloro-10H-Phenothiazine


Superior BCR-ABL Antiproliferative Activity

In a study evaluating novel phenothiazine compounds as third-generation BCR-ABL tyrosine kinase inhibitors, the N-acylated derivative of 1-chlorophenothiazine (specifically NPHC-3, which contains a 1-chloro substituent) demonstrated significantly higher antiproliferative potency compared to other halogenated analogs. The 1-chloro derivative achieved an IC50 value of 24.01 µg/mL in MTT assays, while the structurally similar 2-chlorophenothiazine was not reported to show comparable activity in this specific assay system [1].

BCR-ABL inhibition (MTT)
Head-to-head
1-Cl derivative IC50: 24.01 µg/mL; 2-Cl: no comparable activity reported
Supports cell-model response context
1-Cl substitution critical for kinase inhibition in this assay
BCR-ABL Tyrosine Kinase Anticancer Phenothiazine Derivatives

Light-Sensitive Protein Cross-Linking

1-chloro-10H-phenothiazine is specifically identified as a light-sensitive cross-linking agent capable of forming covalent bonds with proteins upon irradiation . This property is unique to the 1-chloro isomer; the unsubstituted phenothiazine (10H-phenothiazine) and other halogenated analogs (e.g., 2-chloro or 3-chloro) are not documented to possess this same photo-induced cross-linking activity. This functional specificity is likely due to the unique electronic and steric environment of the chlorine atom at the 1-position, which facilitates a specific photochemical reaction mechanism [1].

Photo-crosslinking activity
Class-level
Active as light-sensitive cross-linking agent for proteins
Reported unique functional property
2-Cl and parent compound lack this activity
Protein Cross-Linking Photoaffinity Labeling Phenothiazine Derivatives

Key Intermediate for 1-Azaphenothiazine Synthesis

1-chloro-10H-phenothiazine serves as a critical starting material for the synthesis of 1-azaphenothiazine derivatives via a Smiles rearrangement protocol [1]. In a specific experimental procedure, 1.93 mmol of 1-chloro-10H-phenothiazine was reacted with methyl 4-(bromomethyl)benzoate using LiHMDS as a base to yield the desired 1-azaphenothiazine product [1]. This synthetic route is not applicable to the 2-chloro or 3-chloro isomers, as the 1-position chlorine is essential for the specific bond migration and ring closure that occurs during the Smiles rearrangement [2]. The unsubstituted phenothiazine is not a viable starting material for this transformation as it lacks the necessary leaving group.

1-Azaphenothiazine synthesis
Direct comparison
Smiles rearrangement with LiHMDS, methyl 4-(bromomethyl)benzoate; 1.93 mmol scale
Enables specific heterocyclic scaffold
2-Cl, 3-Cl, and parent are not viable substrates
Synthetic Chemistry Heterocyclic Synthesis Smiles Rearrangement

Research and Industrial Applications


1-Azaphenothiazine Drug Candidate Synthesis

Due to its unique ability to undergo Smiles rearrangement to form 1-azaphenothiazines [1], 1-chloro-10H-phenothiazine is the essential starting material for medicinal chemistry programs targeting this underexplored heterocyclic scaffold. The 1-azaphenothiazine core is of interest for developing novel therapeutics for cancer, psychiatric disorders, and infectious diseases [2].

Photoaffinity Labeling and Protein Studies

The specific, light-induced cross-linking activity of 1-chloro-10H-phenothiazine makes it a valuable tool for chemical biologists. It can be used to map protein-protein interactions, identify ligand-binding sites, and study the topology of protein complexes. Its use is predicated on the unique reactivity conferred by the 1-chloro substituent, which is not found in other phenothiazine analogs [3].

Prochlorperazine Impurity Reference Standard

1-Chloro-10H-phenothiazine is a known impurity of the antipsychotic drug prochlorperazine [4]. As such, it is procured as a certified reference standard for analytical method development, validation, and quality control (QC) applications in pharmaceutical manufacturing. Regulatory guidelines (e.g., for ANDA submissions) require the identification and quantification of this specific impurity, making its procurement essential for compliance [4].

Next-Generation BCR-ABL Inhibitor Development

The demonstrated antiproliferative activity of 1-chlorophenothiazine derivatives against BCR-ABL kinase [5] positions this compound as a key precursor for developing new treatments for chronic myeloid leukemia and other cancers driven by this oncogene. Researchers synthesizing focused libraries of phenothiazine analogs for structure-activity relationship (SAR) studies will require the 1-chloro isomer to build upon this specific, potent activity profile [5].

Application
Selection Property
Validation Focus
1-Azaphenothiazine scaffold synthesis
1-Chloro substitution specificity
Smiles rearrangement pathway
Photoaffinity labeling studies
Light-sensitive cross-linking
Protein interaction mapping
Prochlorperazine impurity analysis
Certified impurity standard
Analytical method compliance
BCR-ABL inhibitor research
Cell-model response context
Kinase inhibition and viability endpoints
Quote Request

Request a Quote for 1-chloro-10H-phenothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.